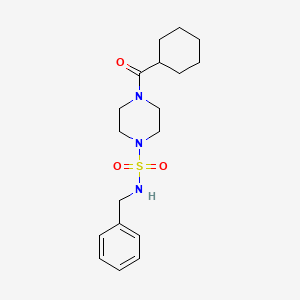
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide, also known as BH-P1, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BH-P1 is a sulfonamide derivative of piperazine and has been shown to exhibit inhibitory activity against various enzymes and receptors.
Mechanism of Action
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide exerts its inhibitory activity by binding to the active site of the target enzyme or receptor. The sulfonamide group of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide forms hydrogen bonds with the amino acid residues in the active site, while the benzyl and cyclohexyl groups provide hydrophobic interactions. This binding results in the inhibition of enzyme activity or receptor signaling.
Biochemical and Physiological Effects:
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has also been shown to exhibit neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Advantages and Limitations for Lab Experiments
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has several advantages for lab experiments. It is a stable compound with high purity, making it easy to handle and store. It also exhibits inhibitory activity against various enzymes and receptors, making it a versatile compound for studying different biological processes. However, N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has limitations in terms of solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide. One direction is to explore its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, including its binding affinity and specificity for different enzymes and receptors. Additionally, the development of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide involves the reaction of N-benzylpiperazine with cyclohexanecarbonyl chloride followed by sulfonation with sulfuric acid. The reaction yields a white crystalline solid which is purified by recrystallization. The purity of the compound is confirmed by NMR and mass spectrometry.
Scientific Research Applications
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has also been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-benzyl-4-(cyclohexanecarbonyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(17-9-5-2-6-10-17)20-11-13-21(14-12-20)25(23,24)19-15-16-7-3-1-4-8-16/h1,3-4,7-8,17,19H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMJLCDTKVVIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

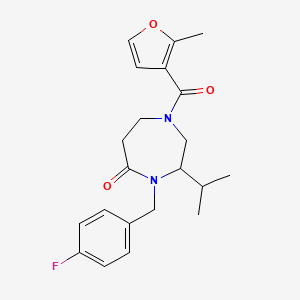
![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)
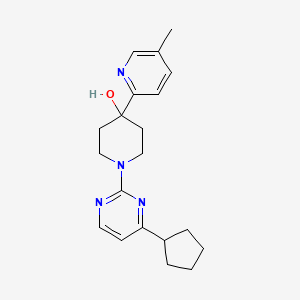
![1-(cyclohexylmethyl)-4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5292563.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)
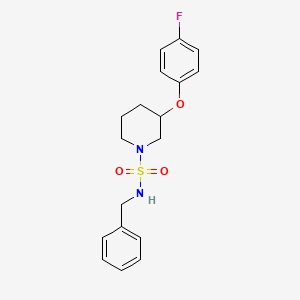
![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5292611.png)
![N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5292613.png)
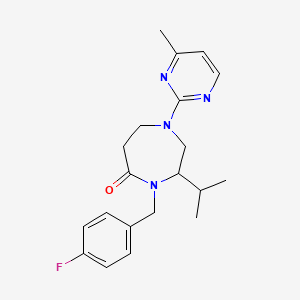
![{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid](/img/structure/B5292640.png)
